molecular formula C12H14BrNO3S2 B7380229 N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide

N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide

Cat. No.: B7380229
M. Wt: 364.3 g/mol
InChI Key: CDRFXIBAQLOBGW-UHFFFAOYSA-N
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Description

N-(4-bromothiophen-2-yl)sulfonylbicyclo[410]heptane-3-carboxamide is a complex organic compound that features a bicyclic heptane structure with a sulfonyl group and a bromothiophene moiety

Properties

IUPAC Name

N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S2/c13-10-5-11(18-6-10)19(16,17)14-12(15)8-2-1-7-3-9(7)4-8/h5-9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFXIBAQLOBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1C2)C(=O)NS(=O)(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl or bromothiophene groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide involves its interaction with molecular targets through its functional groups. The sulfonyl and bromothiophene moieties can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups.

    Sulfonyl compounds: Molecules containing sulfonyl groups attached to different organic frameworks.

Uniqueness

N-(4-bromothiophen-2-yl)sulfonylbicyclo[4.1.0]heptane-3-carboxamide is unique due to the combination of its bicyclic heptane structure with a sulfonyl group and a bromothiophene moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

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